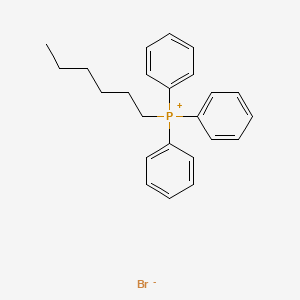

Hexyltriphenylphosphonium bromide

Description

Overview of Phosphonium (B103445) Salts in Organic Synthesis and Catalysis

Phosphonium salts are a class of organophosphorus compounds that have become indispensable in organic synthesis and catalysis. alfachemic.com They are characterized by a central phosphorus atom bonded to four organic groups, resulting in a positively charged cation. This structure allows them to function effectively as phase-transfer catalysts, facilitating reactions between reactants in different phases, such as an organic and an aqueous phase. chemimpex.com The catalytic efficiency of phosphonium salts is often high, and they exhibit greater thermal stability compared to their nitrogen-based counterparts, ammonium (B1175870) salts. alfachemic.comresearchgate.net

In recent years, the development of chiral quaternary phosphonium salt phase-transfer catalysts has been a significant area of research, particularly in asymmetric chemistry. alfachemic.comchinesechemsoc.org These catalysts have been successfully employed in various reactions, including alkylation, amination, and cycloaddition, often achieving good yields and enantioselectivity. alfachemic.com The versatility of phosphonium salts also extends to their use as reagents in reactions like the Wittig reaction for the synthesis of alkenes and in the formation of ionic liquids. researchgate.netthermofisher.com

Significance of Quaternary Phosphonium Compounds in Advanced Chemical Processes

Quaternary phosphonium compounds (QPCs), including HTPB, play a crucial role in a variety of advanced chemical processes beyond traditional organic synthesis. researchgate.net Their applications are diverse, ranging from their use as surfactants and in the development of ionic liquids to their role in material science and electrochemistry. chemimpex.comnih.gov As phase-transfer catalysts, they are instrumental in enhancing reaction rates and yields under mild conditions. chemimpex.com

The stability and tunable nature of QPCs make them ideal for creating "cocktail-type" catalytic systems, particularly with metal nanoparticles like palladium. mdpi.com These systems have proven to be highly effective in cross-coupling reactions, such as the Suzuki reaction. mdpi.com Furthermore, the unique properties of QPCs have led to their investigation in emerging fields. For instance, they are explored for their potential in drug delivery systems and as components in the fabrication of electrochemical sensors. chemimpex.com Their ability to facilitate the delivery of biomolecules into cells also highlights their importance in biological studies. chemimpex.com

Historical Context and Evolution of HTPB as a Research Compound

While the broader class of quaternary phosphonium salts was discovered in the mid-20th century, the specific historical trajectory of Hexyltriphenylphosphonium bromide as a distinct research compound is less documented in readily available literature. researchgate.netmdpi.com However, its evolution can be understood within the context of the expanding applications of phosphonium salts. Initially, the focus was on their fundamental roles, such as in the Wittig reaction, a cornerstone of organic synthesis for forming carbon-carbon double bonds. thermofisher.com

The development of phase-transfer catalysis in the latter half of the 20th century likely spurred increased interest in QPCs like HTPB. Researchers began to explore how varying the alkyl chain length, such as the hexyl group in HTPB, could influence the compound's properties and catalytic activity. The synthesis of a range of sterically hindered alkyl(tri-tert-butyl)phosphonium salts for stabilizing palladium nanoparticles demonstrates this trend of fine-tuning the structure for specific applications. mdpi.com More recently, the synthesis of deuterated forms of HTPB, such as Hexyltriphenylphosphonium-d5 bromide, indicates its use in more specialized research, likely for mechanistic studies and as a tracer in drug development processes. medchemexpress.com

Contemporary Relevance of HTPB in Emerging Chemical Technologies

This compound continues to be relevant in a number of emerging chemical technologies, reflecting the broader trend of applying well-established chemical entities to new and innovative fields. unicri.orgbohrium.comissuu.comd-nb.infocgu-odisha.ac.in One significant area is in the development of advanced materials. HTPB is employed in the creation of ionic liquids and polymeric materials, contributing to advancements in green chemistry and sustainable materials. chemimpex.com

Furthermore, the unique properties of phosphonium salts are being harnessed in nanotechnology. For instance, they are used as stabilizers for metal nanoparticles, which are crucial catalysts in a variety of chemical reactions. mdpi.com The ability of these stabilized nanoparticles to function effectively in reactions like the Suzuki cross-coupling highlights the importance of compounds like HTPB in this domain. mdpi.com In the realm of biotechnology and medicine, the use of phosphonium salts to facilitate the delivery of nucleic acids and other biomolecules into cells for gene therapy and other molecular biology research is an area of active investigation. chemimpex.com

Chemical Compounds Mentioned:

| Compound Name |

| This compound |

| Hexyltriphenylphosphonium-d5 bromide |

| Palladium |

| Tetraphenylphosphonium (B101447) bromide |

| Tetraphenylphosphonium chloride |

Chemical Properties of this compound:

| Property | Value |

| Molecular Formula | C24H28BrP |

| Molecular Weight | 427.36 g/mol |

| CAS Number | 4762-26-9 |

| Appearance | White to pale cream to pale yellow powder or lumps |

| Melting Point | 198.0-205.0 °C |

| Water Content | ≤1% |

Structure

2D Structure

Properties

IUPAC Name |

hexyl(triphenyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28P.BrH/c1-2-3-4-14-21-25(22-15-8-5-9-16-22,23-17-10-6-11-18-23)24-19-12-7-13-20-24;/h5-13,15-20H,2-4,14,21H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWDFZWZPWFYFTC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28BrP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30963891 | |

| Record name | Hexyl(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30963891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4762-26-9 | |

| Record name | Phosphonium, hexyltriphenyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4762-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4762-26-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151420 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexyl(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30963891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexyltriphenylphosphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.001 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Methodologies of Hexyltriphenylphosphonium Bromide

Established Synthetic Routes for HTPB

The most common and well-established method for synthesizing hexyltriphenylphosphonium bromide is the quaternization of triphenylphosphine (B44618). This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.

The synthesis of HTPB is typically achieved through the direct reaction of triphenylphosphine with 1-bromohexane (B126081) (hexyl bromide). wikipedia.org In this SN2 reaction, the phosphorus atom of triphenylphosphine acts as a nucleophile, attacking the electrophilic carbon atom of hexyl bromide that is bonded to the bromine atom. This concerted step involves the formation of a new carbon-phosphorus bond and the simultaneous cleavage of the carbon-bromine bond, with the bromide ion acting as the leaving group. google.com The resulting product is the stable phosphonium (B103445) salt, this compound.

The general reaction is as follows: P(C₆H₅)₃ + C₆H₁₃Br → [P(C₆H₅)₃(C₆H₁₃)]⁺Br⁻

This method is widely employed due to the ready availability and high reactivity of the starting materials. google.com The reaction is often carried out by heating the reactants, either neat or in a suitable solvent. google.com

The yield and purity of HTPB are highly dependent on the reaction conditions. Optimizing parameters such as solvent, temperature, reaction time, and reactant stoichiometry is crucial for an efficient synthesis. nsf.gov

The choice of solvent significantly influences the rate and outcome of the quaternization reaction. epa.gov SN2 reactions, like the synthesis of HTPB, are generally favored in polar aprotic solvents. These solvents can solvate the cation but not the anion, leaving the nucleophile (triphenylphosphine) more reactive. Solvents such as acetonitrile (B52724), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are effective for this purpose. google.comepa.gov In many reported procedures, solvents like toluene, benzene, and tetrahydrofuran (B95107) (THF) are also utilized. google.combiomedres.us Studies have shown that reaction rate constants tend to increase with the polarity of the solvent. epa.gov The use of protic solvents, such as alcohols, can lead to hydrogen bonding with the nucleophile, which may decrease the reaction rate. epa.gov

| Solvent | Type | General Effect on SN2 Rate | Reference |

|---|---|---|---|

| Acetonitrile | Polar Aprotic | High; often used for phosphonium salt synthesis. | google.comchemicalbook.com |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High; effective solvent for quaternization. | google.com |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very high; significantly accelerates reaction. | epa.gov |

| Toluene | Nonpolar | Moderate; commonly used, often requiring heat. | google.com |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderate; used in microwave-assisted synthesis. | biomedres.us |

Temperature and reaction duration are interdependent parameters that must be carefully controlled. Increasing the reaction temperature generally accelerates the rate of phosphonium salt formation. google.com For many preparations, the reaction mixture is heated to reflux for several hours to ensure complete conversion. chemicalbook.com For instance, the synthesis of (6-carboxyhexyl)triphenylphosphonium bromide, an analog of HTPB, involves refluxing in acetonitrile for 18 hours. chemicalbook.com

However, excessively high temperatures or prolonged reaction times can lead to the decomposition of reactants or products, resulting in lower yields and the formation of impurities. google.com Modern techniques like microwave irradiation have been shown to drastically reduce reaction times from hours to minutes while often improving yields. biomedres.us For example, the synthesis of benzyltriphenylphosphonium (B107652) bromides was optimized under microwave conditions at 60°C for 30 minutes in THF, achieving yields of 87-98%. biomedres.usresearchgate.net

| Method | Typical Temperature | Typical Duration | Advantages | Reference |

|---|---|---|---|---|

| Conventional Heating (Reflux) | Varies with solvent (e.g., ~82°C for Acetonitrile) | 18-24 hours | Simple setup | chemicalbook.com |

| Microwave Irradiation | 60-100°C | 15-30 minutes | Rapid heating, reduced time, often higher yields | biomedres.us |

| Heating (neat) | ~100°C | 1 hour | Solvent-free | prepchem.com |

The stoichiometry of the reactants can affect the reaction's completeness and the purity of the final product. Often, a slight excess of one reactant is not necessary, and a 1:1 molar ratio of triphenylphosphine to hexyl bromide is effective. chemicalbook.comprepchem.com Using the precise stoichiometric amount helps to minimize unreacted starting materials in the final product, simplifying purification.

Purification of the crude HTPB is essential to remove unreacted triphenylphosphine, hexyl bromide, and any side products. The product often precipitates from the reaction mixture upon cooling and can be collected by filtration. chemicalbook.com Further purification is commonly achieved by washing the solid product with a non-polar solvent like diethyl ether or ethyl acetate (B1210297) to remove non-ionic impurities. youtube.com For higher purity, recrystallization from a suitable solvent system (e.g., chloroform-ethyl acetate) or flash chromatography can be employed. chemicalbook.comprepchem.com

Optimization of Reaction Parameters in HTPB Synthesis

Advanced Synthetic Techniques for HTPB and its Analogs

While the direct reaction of triphenylphosphine with an alkyl halide is the standard, more advanced and efficient methods for synthesizing phosphonium salts have been developed. These techniques often offer advantages such as milder reaction conditions, broader substrate scope, or improved atom economy.

One notable advancement is the one-pot synthesis of triphenylphosphonium salts directly from alcohols. organic-chemistry.org This method avoids the need to pre-synthesize the alkyl halide. For example, benzyl (B1604629) and heteroaryl alcohols can be converted into their corresponding phosphonium salts using trimethylsilyl (B98337) bromide (TMSBr) and triphenylphosphine in 1,4-dioxane. organic-chemistry.org This approach is particularly useful for sensitive substrates.

Microwave-assisted synthesis represents another significant improvement, offering rapid and efficient heating that dramatically shortens reaction times and can lead to higher yields and purer products compared to conventional heating methods. biomedres.us Other modern approaches include photoredox-mediated reactions for the synthesis of aryl phosphonium salts and metal-free syntheses in alternative solvents like phenol. rsc.orgnih.gov These advanced methodologies provide versatile and powerful alternatives for the preparation of HTPB and a wide array of its structural analogs.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. biomedres.usmtsu.edu In the synthesis of phosphonium salts like HTPB, microwave irradiation offers a significant enhancement by enabling rapid and uniform heating of the reaction mixture. biomedres.us

Research on the synthesis of similar phosphonium salts, specifically substituted-benzyltriphenylphosphonium bromides, has demonstrated the effectiveness of microwave irradiation. biomedres.usbiomedres.us In one study, a mixture of triphenylphosphine and a corresponding benzyl bromide in a solvent like tetrahydrofuran (THF) was subjected to microwave irradiation at a controlled temperature. biomedres.usbiomedres.us This method resulted in the formation of the desired phosphonium salts in excellent yields, typically ranging from 87% to 98%, within a remarkably short reaction time of just 30 minutes. biomedres.usbiomedres.us The optimization of reaction conditions revealed that using THF as a solvent at 60°C under microwave irradiation was ideal for achieving these high yields. biomedres.usbiomedres.us

The primary advantage of this approach is the substantial reduction in reaction time from hours or even days, which are common for conventional reflux methods, to mere minutes. biomedres.us This rapid synthesis not only improves laboratory efficiency but also often leads to cleaner reactions with fewer byproducts.

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of Phosphonium Salts

| Parameter | Microwave-Assisted Method | Conventional Method |

|---|---|---|

| Reaction Time | 30 minutes biomedres.usbiomedres.us | Hours to Days biomedres.us |

| Yield | 87-98% biomedres.usbiomedres.us | Variable, often lower |

| Solvents Used | THF, Xylene, or neat biomedres.us | Toluene, Chloroform, Acetonitrile biomedres.us |

| Temperature | 60°C biomedres.usbiomedres.us | Reflux temperatures |

Green Chemistry Approaches in HTPB Production

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of phosphonium salts, aiming to reduce the environmental impact of chemical processes. chemrxiv.org These approaches focus on minimizing waste, using less hazardous substances, and improving energy efficiency.

Solvent-Free Reaction Conditions

A significant advancement in the green synthesis of phosphonium salts is the development of solvent-free reaction conditions. rsc.org Mechanochemistry, specifically high-energy ball-milling, has been successfully employed to synthesize phosphonium salts by reacting triphenylphosphine with solid organic bromides at ambient temperature without the need for a solvent. rsc.org This method not only eliminates the environmental and economic costs associated with solvent use, purification, and disposal but can also lead to different product selectivities compared to solution-based reactions. rsc.org

The viability of solvent-free methods has also been demonstrated in the preparation of other phosphonium salts, where the reactions proceed efficiently to yield the desired products in high yields. researchgate.net These solvent-free approaches represent a significant step towards more sustainable chemical manufacturing. rsc.orgresearchgate.net

Environmentally Benign Protocols

Beyond just eliminating solvents, other environmentally friendly protocols for phosphonium salt synthesis are being explored. One such approach involves the use of visible-light-induced photocatalysis. chemrxiv.org This method utilizes air as a green oxidant and is transition-metal-free, which enhances its environmental profile. chemrxiv.org While still an emerging area, this strategy showcases the potential for developing highly sustainable synthetic routes to phosphonium salts.

Purification and Isolation Techniques for HTPB

The purification and isolation of this compound are critical steps to ensure the high purity required for its applications, particularly in Wittig reactions where impurities can adversely affect the outcome. google.comgoogleapis.com Common techniques employed include recrystallization, filtration, and chromatography.

Recrystallization and Filtration Methods

Recrystallization is a widely used technique for purifying solid compounds like HTPB. google.comgoogleapis.com The choice of solvent is crucial for successful recrystallization. For phosphonium salts, which can be hygroscopic and tend to form oils, a careful selection of solvents is necessary. researchgate.net A common procedure involves dissolving the crude product in a minimal amount of a hot solvent in which it is soluble, and then allowing the solution to cool slowly, leading to the formation of crystals.

For quaternary phosphonium halides, a mixture of ethyl acetate and a small amount of acetonitrile can be effective. researchgate.net The crude salt is dissolved in the boiling solvent mixture, and upon slow cooling, crystallization occurs. researchgate.net Sometimes, inducing crystallization can be challenging. In such cases, techniques like vapor diffusion, where a non-solvent is slowly introduced into a solution of the product, or cooling the oily product to very low temperatures (e.g., in a dry ice bath) and allowing it to warm up slowly, can promote crystallization. researchgate.net

After crystallization, the pure solid is isolated by filtration. It is often recommended to wash the filtered crystals with a cold solvent to remove any remaining impurities. google.com Thorough drying under vacuum is also essential to remove residual solvents and moisture. researchgate.net

Chromatographic Purification Strategies

When recrystallization does not yield a product of sufficient purity, chromatographic methods are employed. google.comnottingham.ac.uk High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique to assess the purity of HTPB and can also be used for preparative purification. vwr.comcymitquimica.comchemimpex.com

For larger-scale purification, column chromatography is a common choice. google.com Different types of stationary phases can be used, including silica (B1680970) gel, alumina, or specialized polymer resins. google.comnottingham.ac.uk A patent describes a process for purifying phosphonium salts using a cation exchange resin or an adsorber resin. google.com In this method, a solution of the crude phosphonium salt is passed through a column packed with the resin. The phosphonium cations bind to the resin, while unreacted starting materials and other impurities can be washed away with appropriate solvents. google.com The purified phosphonium salt is then eluted from the column using a different solvent or an electrolyte solution. google.com

Reversed-phase HPLC (RP-HPLC) methods have also been developed for the analysis and purification of aryl phosphonium salts. nottingham.ac.uk These methods typically use a C18 column and a mobile phase consisting of a buffer (like ammonium (B1175870) formate) and an organic modifier such as acetonitrile or methanol. nottingham.ac.uk By optimizing the gradient and solvent composition, excellent separation of the desired phosphonium salt from starting materials and byproducts like triphenylphosphine oxide can be achieved. nottingham.ac.uk

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Triphenylphosphine |

| Tetrahydrofuran |

| Benzyl bromide |

| Toluene |

| Chloroform |

| Acetonitrile |

| Xylene |

| Ethyl acetate |

| n-Hexane |

| Methanol |

| Triphenylphosphine oxide |

| Ammonium formate |

| 1-Bromononane |

| Pyridinium tribromide |

| Hydrogen peroxide |

| Hydrobromic acid |

| Stilbene |

| Ethanol |

| Dichloromethane |

| Sodium chloride |

| n-Heptane |

| Acetic acid |

| Water |

| 2-Bromo-2-phenylacetophenone |

| n-Octyl alcohol |

| 2-Chlorohexane |

| 3-Chloroheptane |

| 4-Methyl-2-chlorohexane |

| Sodium bromide |

| Potassium bromide |

| Lithium bromide |

| Sodium iodide |

| Potassium iodide |

| Lithium iodide |

| N,N-Dimethylformamide |

| N,N-Dimethylacetamide |

| N,N-1,3-Dimethyl-2-imidazolidinone |

| Azulene |

| Pyrene |

| Fluorene |

| Indole |

| Benzofuran |

| Pyrrole |

| Thiophene |

| TlBr |

| MeCN |

| Ph3P |

| TMSBr |

| ZrCl4 |

| CuCN |

| Pyridine |

| Ethylene diamine |

| n-Butylamine |

| tert-Butylamine |

| Triethylamine |

| Sodium ethoxide |

| Sodium hydroxide |

| Potassium hydroxide |

| Sodium carbonate |

| Sodium bicarbonate |

| 1,2-Dibromoethane |

| m-Xylene |

| Benzene |

| 1,2-Dichloroethane |

| Acetone |

| Decabromodiphenyl ether |

| 2,2-bis(4-hydroxyphenyl)propane |

| Aniline |

| Acetanilide |

| Ceric ammonium nitrate |

| Potassium bromide |

| 1,3,5-tris(diphenoxyphosphoryl)benzoate |

| 1,3,5-tris(phenoxyphosphoryl) dibenzoate |

| 1,3,5-tris(phenoxyphosphoryl) tribenzyldicarboxylic acid |

| Alum |

| Bromine |

| Diphenyliodonium trifluoromethanesulfonate |

| Tetraphenylphosphonium (B101447) trifluoromethanesulfonate |

| Triphenyl(pyridin-2-yl)phosphonium triflate |

| (1R,2S,5R)-(-)-Menthol |

| SOCl2 |

Synthesis of HTPB Derivatives and Analogs

The versatility of the this compound structure lends itself to a variety of chemical modifications. These derivatizations are crucial for tailoring the compound for specific applications, such as altering its solubility, reactivity, or biological activity. The primary strategies for creating derivatives and analogs of HTPB involve the modification of the hexyl chain, substitution on the phenyl rings of the phosphonium group, and the incorporation of the entire HTPB moiety into more elaborate chemical structures.

The synthesis of this compound derivatives with modified hexyl chains typically involves the reaction of triphenylphosphine with a functionalized six-carbon alkyl halide. This approach allows for the introduction of a wide array of functional groups along the hexyl chain, thereby imparting new properties to the resulting phosphonium salt.

A general synthetic route involves the quaternization of triphenylphosphine with a 1-bromohexane derivative bearing a substituent at a specific position on the chain. For instance, the introduction of a hydroxyl group, an ether linkage, or an additional alkyl branch can alter the compound's polarity and steric bulk.

| Starting Material | Reagent | Resulting Derivative | Purpose of Modification |

| 6-bromo-1-hexanol | Triphenylphosphine | (6-hydroxyhexyl)triphenylphosphonium bromide | Introduce a hydroxyl group for further functionalization or to increase polarity. |

| 1-bromo-6-methoxyhexane | Triphenylphosphine | (6-methoxyhexyl)triphenylphosphonium bromide | Introduce an ether linkage to modify solubility and hydrogen bonding capacity. |

| 1-bromo-2-ethylhexane | Triphenylphosphine | (2-ethylhexyl)triphenylphosphonium bromide | Introduce steric bulk near the phosphonium head group. |

The reaction conditions for these syntheses generally involve refluxing the reactants in a suitable solvent such as acetonitrile or toluene. The resulting phosphonium salts are typically crystalline solids that can be purified by recrystallization. The presence of the functional group on the hexyl chain opens up possibilities for further chemical transformations, making these derivatives valuable intermediates in multi-step syntheses. For example, a hydroxyl-functionalized derivative can be further esterified or etherified to attach other molecules of interest.

Modifying the electronic properties of the triphenylphosphonium cation is another key strategy for creating HTPB analogs. This is achieved by introducing substituents onto the phenyl rings of the triphenylphosphine starting material before its reaction with hexyl bromide. Electron-donating or electron-withdrawing groups on the aromatic rings can significantly influence the reactivity and stability of the phosphonium salt.

The synthesis of these analogs begins with a substituted triphenylphosphine, which is then quaternized with 1-bromohexane. For example, triphenylphosphines bearing methoxy (B1213986) (electron-donating) or trifluoromethyl (electron-withdrawing) groups are commercially available or can be synthesized.

Research has demonstrated the synthesis of fluorinated triphenylphosphonium analogs to enhance properties like cancer cell selectivity. nih.gov For instance, analogs such as para-trifluoromethyl MMe (pCF3-MMe) and meta-trifluoromethyl MMe (mCF3-MMe) have been synthesized. nih.gov The introduction of electron-withdrawing groups can modulate the cytotoxicity of triphenylphosphonium-based compounds. uiowa.edu

| Substituted Triphenylphosphine | Reagent | Resulting Analog | Effect of Substitution |

| Tris(4-methoxyphenyl)phosphine | 1-bromohexane | Hexyl[tris(4-methoxyphenyl)]phosphonium bromide | Increased electron density on the phosphorus atom. |

| Tris(4-(trifluoromethyl)phenyl)phosphine | 1-bromohexane | Hexyl[tris(4-(trifluoromethyl)phenyl)]phosphonium bromide | Decreased electron density on the phosphorus atom, increased lipophilicity. |

| Tris(4-chlorophenyl)phosphine | 1-bromohexane | Hexyl[tris(4-chlorophenyl)]phosphonium bromide | Inductive electron withdrawal and altered steric profile. |

The electronic effects of these substituents can be significant. Electron-withdrawing groups, for instance, can increase the acidity of the protons on the carbon adjacent to the phosphorus atom, which can be relevant in reactions where the phosphonium salt is used to generate a ylide.

The hexyltriphenylphosphonium moiety can be incorporated into larger and more complex molecules to impart specific properties, such as enhanced mitochondrial targeting. This is often achieved by treating the complex molecule, which has been pre-functionalized with a suitable leaving group, with triphenylphosphine. Alternatively, a functionalized this compound derivative can be coupled to a larger molecule.

One notable application is the conjugation of the triphenylphosphonium cation to biologically active molecules to direct them to mitochondria. nih.gov For example, the synthesis of triphenylphosphonium derivatives of peptides has been reported. mdpi.com In a relevant synthetic approach, a peptide is conjugated with an alkyl-triphenylphosphonium fragment. mdpi.com This involves synthesizing an amino-functionalized alkyl-TPP derivative which is then coupled to the peptide. mdpi.com

Another example is the creation of mitochondria-targeted fluorescent probes. nih.gov For instance, tetraphenylethene, an aggregation-induced emission luminogen, has been conjugated with two triphenylphosphonium groups to create a mitochondria-targeted probe. nih.gov

| Complex Molecule Precursor | Reagent | Resulting Conjugate | Application |

| Peptide with a C-terminal carboxylic acid | (10-amino-decyl)triphenylphosphonium bromide | Peptide-linker-triphenylphosphonium conjugate | Targeted delivery of peptides. mdpi.com |

| 11-bromoundecanoic acid | Triphenylphosphine | (10-carboxydecyl)triphenylphosphonium bromide | Intermediate for conjugation to amines. |

| Bromoacetyl-functionalized fluorophore | Triphenylphosphine | Fluorophore-methyl-triphenylphosphonium conjugate | Targeted imaging agent. |

These synthetic strategies highlight the modularity of this compound and its derivatives, allowing for their integration into a wide range of complex chemical systems for advanced applications.

Catalytic Applications of Hexyltriphenylphosphonium Bromide in Organic Reactions

Phase-Transfer Catalysis (PTC) Mechanisms of HTPB

Phase-transfer catalysis (PTC) is a powerful technique used to facilitate reactions between reactants located in different immiscible phases, such as a water-organic system. scienceinfo.comslideshare.net HTPB, a quaternary phosphonium (B103445) salt, is an effective phase-transfer catalyst that significantly enhances reaction rates and yields in such heterogeneous systems. ias.ac.in

Facilitating Ion Transfer Across Phase Boundaries

The fundamental role of Hexyltriphenylphosphonium bromide in phase-transfer catalysis is to transport a reactant anion from an aqueous phase into an organic phase, where the reaction with an organic substrate occurs. scienceinfo.comslideshare.net The mechanism relies on the dual nature of the HTPB molecule. The positively charged phosphorus atom holds the bromide anion (or exchanges it for another reactant anion from the aqueous phase), while the bulky and lipophilic (oil-loving) phenyl and hexyl groups allow the entire ion pair to be soluble in the organic solvent. scienceinfo.comoperachem.com

The process begins with the phosphonium cation, [P(C₆H₅)₃(C₆H₁₃)]⁺, pairing with an anion (e.g., hydroxide, cyanide) at the interface of the two liquid phases. This newly formed ion pair, soluble in the organic medium, diffuses away from the interface and into the bulk organic phase. operachem.com Here, the anion is weakly solvated and thus highly reactive towards the organic substrate. After the reaction, the catalyst cation pairs with the leaving group anion and returns to the aqueous phase to repeat the cycle, ensuring that only a catalytic amount of HTPB is required. operachem.com

Enhancement of Reaction Efficiency and Yield in Heterogeneous Systems

By shuttling reactants across the phase boundary, HTPB overcomes the mutual insolubility of the reagents, which is a major barrier to reaction in heterogeneous systems. ias.ac.in This continuous transfer of the reactive anion into the organic phase where the substrate resides leads to a dramatic increase in the reaction rate. ias.ac.inresearchgate.net Consequently, reactions that would otherwise require high temperatures, long reaction times, or the use of expensive anhydrous or polar aprotic solvents can be conducted under much milder conditions. ias.ac.in

The benefits of using HTPB as a phase-transfer catalyst include:

Higher Yields: By enabling intimate contact between reactants, side reactions are often minimized, leading to higher product yields.

Milder Reaction Conditions: Reactions can often be run at lower temperatures, which can prevent the degradation of sensitive products. ias.ac.in

Use of Inexpensive Reagents: It allows for the use of inexpensive inorganic salts (like sodium cyanide or sodium hydroxide) in an aqueous solution rather than their more expensive and moisture-sensitive anhydrous counterparts. ias.ac.inoperachem.com

Greener Chemistry: The reduced need for hazardous organic solvents makes PTC an environmentally benign methodology. rsc.org

Influence of HTPB on Reaction Kinetics

The kinetics of a phase-transfer catalyzed reaction are profoundly influenced by the catalyst's ability to extract the reactant anion into the organic phase. In many heterogeneous reactions, the rate-limiting step is not the chemical reaction itself but the mass transfer of the reactant species between phases. HTPB effectively alters the reaction kinetics by eliminating this mass transfer limitation. researchgate.netrsc.org

The observed reaction rate in a PTC system is dependent on several factors, including the concentration of the catalyst, the concentration of the reactants, the stirring speed (which affects the interfacial area), and the nature of the organic solvent. researchgate.netrsc.org The effectiveness of the catalyst, and therefore the reaction rate, is tied to the lipophilicity of the cation. The hexyl and phenyl groups in HTPB provide significant organophilicity, ensuring a high concentration of the catalyst-anion pair in the organic phase, which directly accelerates the reaction. operachem.com The choice of a proper phase-transfer catalyst like HTPB is crucial for promoting the reaction rate. ias.ac.in

HTPB as a Catalyst in Multi-Component Reactions

Multi-component reactions (MCRs) are convergent chemical processes where three or more starting materials react in a single operation to form a product that incorporates all or most of the atoms of the reactants. HTPB has demonstrated utility as a catalyst in such reactions, often acting as a bifunctional promoter.

Chemoselective Transformations Promoted by HTPB

In the context of MCRs, HTPB can promote chemoselectivity, favoring the formation of a specific product from a pool of possible outcomes. A notable example is its use as both a solvent and catalyst in the synthesis of functionalized malononitrile (B47326) derivatives. tandfonline.com

The Michael addition is a crucial carbon-carbon bond-forming reaction involving the conjugate addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). nih.gov Phosphine-based catalysts have been recognized for their ability to mediate Michael additions under neutral conditions. nih.govresearchgate.net

This compound has been successfully employed as a bifunctional promoter in a Michael addition-initiated, three-component reaction. tandfonline.com In a study, HTPB, used as an ionic liquid, acted as both the reaction medium and catalyst in a one-pot synthesis involving an acetophenone (B1666503) derivative, an aromatic aldehyde, and malononitrile. This process, conducted at room temperature under solvent-free conditions, chemoselectively yielded 2-(3-oxo-1,3-diarylpropyl)malononitrile derivatives. tandfonline.com The use of HTPB was a key factor in achieving this specific chemoselectivity and promoting an environmentally benign protocol with good yields and short reaction times. tandfonline.com

The table below summarizes the findings from a study where HTPB was used as a catalyst in a three-component Michael addition reaction.

| Entry | Aldehyde (ArCHO) | Acetophenone (Ar'COCH₃) | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | Benzaldehyde | Acetophenone | 30 | 92 |

| 2 | 4-Chlorobenzaldehyde | Acetophenone | 35 | 94 |

| 3 | 4-Methylbenzaldehyde | Acetophenone | 30 | 90 |

| 4 | 4-Methoxybenzaldehyde | Acetophenone | 40 | 88 |

| 5 | Benzaldehyde | 4-Chloroacetophenone | 35 | 93 |

| 6 | 4-Chlorobenzaldehyde | 4-Chloroacetophenone | 40 | 95 |

Data sourced from a study on Michael-addition-initiated chemoselective three-component reactions. tandfonline.com The reaction involves the specified aldehyde, acetophenone, and malononitrile, using this compound as a catalyst.

Three-Component Condensation Reactions

This compound has proven to be a highly effective and chemoselective catalyst in the realm of three-component condensation reactions. Functioning as an ionic liquid, it facilitates the synthesis of complex molecules in a single pot, often under environmentally benign, solvent-free conditions.

A notable application is the synthesis of (E)-2-(1,3-diarylallylidene)malononitriles from the reaction of aryl aldehydes, acetophenone derivatives, and malononitrile. sciexplore.ir In this process, HTPB acts as a catalyst at ambient temperature without the need for a solvent. This method is distinguished by its simplicity, excellent yields, and short reaction times, highlighting the efficiency of HTPB as a catalyst. The reaction proceeds smoothly for a variety of substrates, demonstrating the broad applicability of this catalytic system.

Table 1: HTPB-Catalyzed Three-Component Synthesis of (E)-2-(1,3-diarylallylidene)malononitriles sciexplore.ir

| Entry | Aryl Aldehyde (Ar) | Acetophenone (Ar') | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | C₆H₅ | C₆H₅ | 15 | 95 |

| 2 | 4-ClC₆H₄ | C₆H₅ | 15 | 96 |

| 3 | 4-MeOC₆H₄ | C₆H₅ | 20 | 94 |

| 4 | 4-NO₂C₆H₄ | C₆H₅ | 10 | 98 |

| 5 | C₆H₅ | 4-BrC₆H₄ | 15 | 93 |

| 6 | 4-ClC₆H₄ | 4-BrC₆H₄ | 15 | 94 |

Reaction conditions: Aryl aldehyde (1 mmol), acetophenone (1 mmol), malononitrile (1 mmol), and this compound (10 mol%) stirred at room temperature.

Role of HTPB as a Bifunctional Promoter (Solvent and Catalyst)

The utility of this compound extends to its role as a bifunctional promoter, where it can act as both the reaction medium and the catalyst. This dual function is particularly evident in its application as a task-specific ionic liquid. In the aforementioned three-component synthesis of diarylallylidene malononitriles, the reaction is conducted under solvent-free conditions, with HTPB itself serving as the catalytic medium. sciexplore.ir This approach simplifies the experimental setup and workup procedures, aligning with the principles of green chemistry by eliminating the need for volatile organic solvents. Its ability to dissolve reactants while simultaneously catalyzing the transformation makes it a highly efficient promoter for certain organic reactions. chemimpex.comsciexplore.ir

HTPB in Wittig Reaction Methodologies

This compound is a key reagent in the Wittig reaction, a cornerstone of alkene synthesis in organic chemistry. cymitquimica.commasterorganicchemistry.comlibretexts.org As a phosphonium salt, it serves as the precursor to the corresponding phosphonium ylide, the active nucleophile in the reaction. The synthesis of the ylide is typically achieved by treating HTPB with a strong base, which deprotonates the carbon adjacent to the phosphorus atom. masterorganicchemistry.com The resulting hexyl-substituted ylide can then react with an aldehyde or ketone to form an alkene, a process that is fundamental to the construction of carbon-carbon double bonds. masterorganicchemistry.comlibretexts.org

Formation of Alkenes with Controlled Stereoselectivity

The Wittig reaction is renowned for its ability to form alkenes with a high degree of regioselectivity, but controlling the stereoselectivity (the formation of either the E or Z isomer) is a more complex challenge that depends heavily on the nature of the ylide. wikipedia.orgquora.com Ylides derived from salts like HTPB are classified as "unstabilized" because the alkyl group (hexyl) does not offer significant resonance stabilization to the adjacent negative charge. quora.comyoutube.com

Generally, unstabilized ylides, under salt-free conditions, tend to favor the formation of Z-alkenes. quora.comorganic-chemistry.org This selectivity arises from the kinetic control of the reaction pathway, where the initial cycloaddition to form the oxaphosphetane intermediate proceeds through a sterically favored transition state that leads to the cis (or Z) product. youtube.com However, reaction conditions, including the choice of base and solvent, can influence the stereochemical outcome. wikipedia.org The use of specific bases and reaction temperatures allows chemists to modulate the E/Z ratio of the resulting alkene, making reagents like HTPB valuable tools for targeted synthesis.

Applications in Complex Molecule Synthesis (e.g., Prostaglandins (B1171923), Pheromones)

The precise bond-forming capability of the Wittig reaction makes it indispensable in the total synthesis of complex, biologically active molecules, including prostaglandins and insect pheromones. nih.govnih.govpsu.edu

A specific example is the synthesis of the sex pheromone components of the cocoa pod borer moth (Conopomorpha cramerella). In a reported synthesis, n-hexyltriphenylphosphonium bromide was used to generate the corresponding ylide with potassium bis(trimethylsilyl)amide (KHMDS) as the base. researchgate.net This ylide was then reacted with a specific aldehyde intermediate at low temperatures to construct a key double bond within the pheromone's carbon skeleton, demonstrating the practical application of HTPB in creating molecules for pest management. researchgate.net

While specific citations for HTPB in prostaglandin (B15479496) synthesis are less direct, the Wittig reaction remains a classic and widely employed method for installing the cis-double bond in the α-chain of various prostaglandins like PGF₂α. nih.govznaturforsch.comgoogle.com The general strategy involves the reaction of an aldehyde derived from the core cyclopentane (B165970) ring with a phosphonium ylide, a role for which the hexyl-substituted ylide derived from HTPB is suitable. znaturforsch.comgoogle.com

HTPB in Other Catalytic Processes

Nucleophilic Substitution Reactions

Beyond its role in ylide formation, this compound is an effective phase-transfer catalyst (PTC) for nucleophilic substitution reactions. chemimpex.comvestachem.com In these reactions, which often involve reactants in two immiscible phases (e.g., an aqueous phase containing a nucleophile and an organic phase containing an electrophile), HTPB facilitates the reaction by transporting the nucleophile across the phase boundary. chemimpex.comnih.gov

The lipophilic hexyl and phenyl groups on the phosphonium cation render the salt soluble in the organic phase. chemimpex.com This allows it to pair with the nucleophilic anion (e.g., iodide, cyanide) and carry it from the aqueous phase into the organic phase, where it can react with the substrate. nih.gov This catalytic action accelerates reaction rates, often under milder conditions than would otherwise be possible, and improves yields by enabling contact between otherwise separated reactants. vestachem.comnih.gov Its thermal stability also makes it suitable for reactions that require elevated temperatures. vestachem.comphasetransfercatalysis.com

Applications of Hexyltriphenylphosphonium Bromide in Specialized Fields

Biomedical and Pharmaceutical Research Applications of Hexyltriphenylphosphonium Bromide

This compound has emerged as a compound of significant interest in biomedical and pharmaceutical research due to its unique chemical properties. Its structure, featuring a lipophilic hexyl chain and a cationic triphenylphosphonium (TPP) group, allows it to interact with and traverse biological membranes, making it a valuable tool in various therapeutic and research applications.

Drug Delivery Systems

The compound's amphipathic nature is particularly advantageous in the design of advanced drug delivery systems. It is being investigated for its potential to overcome major challenges in drug formulation and targeting. chemimpex.com

A significant hurdle in pharmaceutical development is the poor aqueous solubility of many new chemical entities, which limits their bioavailability and therapeutic efficacy. nih.govnih.gov More than 40% of newly discovered drugs are poorly soluble in water, which can lead to inadequate and variable absorption when administered orally. nih.gov this compound is investigated as a component in formulations to enhance the solubility and bioavailability of such drugs. chemimpex.com Its surfactant-like properties can help to improve the dissolution of hydrophobic drug molecules in aqueous environments, a critical factor for absorption in the gastrointestinal tract. pharmacy180.comekb.eg

Various strategies are employed to improve the bioavailability of poorly soluble drugs, including micronization, the use of surfactants, and the formation of solid dispersions or inclusion complexes. pharmacy180.com The inclusion of excipients like this compound in drug formulations represents a promising approach to improve the performance of BCS (Biopharmaceutics Classification System) Class II and IV drugs, which are characterized by low solubility. nih.gov

Table 1: Technologies for Enhancing Drug Solubility

| Technology | Description |

| Micronization | Reducing the particle size of the drug to increase surface area and dissolution rate. pharmacy180.com |

| Nanonization | Converting drug powder into nanocrystals (200-600 nm) to create a nanosuspension. pharmacy180.com |

| Use of Surfactants | Promoting wetting and penetration of dissolution fluid into solid drug particles. pharmacy180.com |

| Solid Dispersions | Dispersing the drug in an inert, hydrophilic carrier at the solid state to improve dissolution. nih.gov |

| Complexation | Using agents like cyclodextrins to form inclusion complexes that enhance aqueous solubility. pharmacy180.comekb.eg |

This table provides an overview of general techniques used to enhance drug solubility, a field where compounds like this compound are being explored for their utility.

The triphenylphosphonium (TPP) cation is a well-established vector for delivering molecules to mitochondria. nih.govnih.gov Mitochondria possess a significant negative membrane potential, which drives the accumulation of these lipophilic cations within the mitochondrial matrix. acs.org By attaching a TPP moiety to a therapeutic agent, researchers can achieve a targeted delivery of the drug to the mitochondria, sometimes reaching concentrations up to 1000-fold higher than in the cytoplasm. nih.gov

Table 2: Research Findings on TPP-based Mitochondrial Targeting

| Finding | Significance | Reference |

| Selective Accumulation | The negative membrane potential of mitochondria drives the uptake and accumulation of lipophilic TPP cations. | acs.org |

| Enhanced Efficacy | Targeting drugs to mitochondria can increase their local concentration and therapeutic effect, potentially overcoming drug resistance. | nih.gov |

| Broad Applicability | The TPP moiety can be attached to a wide range of "cargo," including antioxidants, chemotherapeutics, and molecular probes. | nih.govnih.gov |

| Structural Impact | Modifications to the TPP structure are being explored to enhance targeting efficiency and minimize off-target effects on mitochondrial function. | acs.org |

This table summarizes key research findings related to the use of triphenylphosphonium (TPP) cations, the core functional group in this compound, for mitochondrial targeting.

Biological Studies

Beyond its role in drug delivery, this compound is a valuable tool in fundamental biological research, particularly in molecular biology and gene therapy. chemimpex.com

The delivery of large, negatively charged molecules like nucleic acids (DNA and RNA) across the hydrophobic cell membrane is a major challenge. nih.govresearchgate.net this compound is utilized in cell biology research to facilitate this process. chemimpex.com Its cationic TPP headgroup can interact with the anionic phosphate (B84403) backbone of nucleic acids, forming a complex that neutralizes the charge. The lipophilic hexyl tail of the compound helps the entire complex to traverse the cell membrane.

This method is part of a broader category of non-viral delivery vectors, which are sought after for their potential safety advantages over viral vectors, such as lower immunogenicity. nih.govmdpi.com The ability to efficiently deliver nucleic acids and other biomolecules into cells is fundamental for a wide range of research applications. chemimpex.comnih.gov

The capacity of this compound to aid in the cellular uptake of nucleic acids makes it a relevant compound in the context of gene therapy research. chemimpex.com Gene therapy aims to treat diseases by introducing, silencing, or editing genetic material within a patient's cells. mdpi.com A critical component of any gene therapy strategy is the delivery vehicle, or vector, which transports the therapeutic nucleic acid to its target site. nih.govgenetherapynet.com

Non-viral vectors, including cationic lipids and polymers, are a major focus of research for creating safer and more efficient gene delivery systems. nih.gov Compounds like this compound contribute to this field by providing a chemical tool to probe and improve the intracellular delivery of genetic material, aiding in the development of novel therapeutic approaches for a variety of diseases. chemimpex.comgenetherapynet.com

Antiproliferative and Anticancer Activity Studies

The exploration of triphenylphosphonium (TPP) derivatives as potential anticancer agents is an active area of research. nih.gov The positive charge and lipophilic nature of the TPP cation facilitate its accumulation within mitochondria, the powerhouse of the cell, which is often dysregulated in cancer cells. ontosight.ai This targeted delivery approach can enhance the efficacy of conjugated therapeutic agents and reduce off-target side effects. ontosight.ai

Research into alkyltriphenylphosphonium salts has shown that their effectiveness in inhibiting cancer cell growth can be influenced by the length of the alkyl chain. nih.gov While specific comprehensive studies focusing solely on the antiproliferative activity of this compound are not extensively detailed in the provided search results, the general principle is that the TPP moiety acts as a vector to deliver compounds to the mitochondria. nih.govontosight.ai For instance, conjugating naturally occurring antioxidant allylbenzenes with TPP cations has been proposed as a strategy to increase their cytotoxic activity against cancer cells. nih.gov The antiproliferative effects of various TPP derivatives are often evaluated using assays such as the MTT assay, which measures cell viability, and the sulforhodamine B (SRB) assay, which estimates cell proliferation. nih.gov

The mechanism of action for many TPP-based anticancer compounds involves the disruption of mitochondrial function. ontosight.ai This can include the generation of reactive oxygen species (ROS), loss of the mitochondrial membrane potential, and ultimately, the induction of apoptosis (programmed cell death) or necrosis in cancer cells. nih.gov Studies on other quaternary ammonium (B1175870) compounds, such as cetrimonium (B1202521) bromide (CTAB), have demonstrated mitochondria-mediated apoptosis through the inhibition of H+-ATP synthase activity and depolarization of the mitochondrial membrane. nih.gov

Table 1: Examples of Triphenylphosphonium Derivatives and their Studied Effects in Cancer Research

| Derivative/Compound Class | Studied Effect/Mechanism | Reference |

| Dihydrobetulinic acid-TPP conjugates | Potentiated antiproliferative effects | nih.gov |

| Isosteviol-TPP conjugates | Potentiated antiproliferative effects | nih.gov |

| Curcumin-TPP conjugates | Accumulation in mitochondria, generation of reactive oxygen species, induction of cell death | nih.gov |

| Resveratrol-TPP conjugates | Inhibition of murine cancer cell growth, accumulation in mitochondria, induction of cell death | nih.gov |

| Allylpolyalkoxybenzene-TPP conjugates | Proposed to increase cytotoxic activity through mitochondrial accumulation | nih.gov |

This table illustrates the general strategy of using the TPP cation for mitochondrial targeting in cancer therapy, providing context for the potential application of this compound in this area.

Pharmaceutical Catalysis

This compound serves as a versatile phase-transfer catalyst (PTC) in organic synthesis, a technique crucial for the production of fine chemicals and pharmaceuticals. chemimpex.com Phase-transfer catalysis facilitates reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). The phosphonium (B103445) salt transports a reactant from one phase to another where the reaction can occur, thereby increasing reaction rates and yields under milder conditions. chemimpex.com

A specific application of this compound in pharmaceutical-related synthesis is its use as a synthetic agent for producing phenolic components found in Grains of Paradise (Aframomum melegueta). lookchem.comchemicalbook.com These phenolic compounds are of interest for their potential health benefits and are explored in the development of pharmaceutical products. lookchem.com In this context, this compound likely acts as a reagent in a Wittig-type reaction or a similar process to construct the necessary chemical structures of these phenolic compounds.

The utility of phosphonium salts as phase-transfer catalysts is well-established. For instance, tetraphenylphosphonium (B101447) bromide has been shown to be an effective catalyst in high-temperature PTC displacement reactions for the synthesis of monomers like oxydiphthalic anhydride (B1165640) (ODPA), which is used in engineering thermoplastics. phasetransfercatalysis.com The choice of catalyst and solvent system is critical for achieving high product purity and yield. phasetransfercatalysis.com

Table 2: Applications of this compound in Synthesis

| Application Area | Role of this compound | Specific Example | Reference |

| Pharmaceutical Synthesis | Synthetic agent | Production of phenolic components of Grains of Paradise (Aframomum melegueta) | lookchem.comchemicalbook.com |

| Organic Synthesis | Phase-Transfer Catalyst | Facilitating reactions between organic and inorganic phases | chemimpex.com |

| Wittig Reagents | Reagent for C-C bond formation | Olefination reactions | cymitquimica.com |

Material Science Applications

This compound is a valuable compound in the field of material science, contributing to the development of ionic liquids, polymeric materials, and surfactant formulations. chemimpex.com

Development of Ionic Liquids

Ionic liquids (ILs) are salts with melting points below 100°C, and they are considered "green" solvents due to their low vapor pressure and high thermal stability. rsc.org Phosphonium-based ILs, including those derived from this compound, are of particular interest. chemimpex.comrsc.org The properties of an ionic liquid, such as its viscosity and ability to dissolve other substances, can be tuned by altering the structure of the cation and anion. rsc.org

Research has been conducted on the micellar properties of phosphonium-based ionic liquids and their interactions with other molecules, which is relevant for applications in drug delivery and molecular biology. rsc.org The synthesis of phosphonium ionic liquids often involves the quaternization of a phosphine (B1218219), such as triphenylphosphine (B44618) with an alkyl halide like hexyl bromide, followed by an anion exchange if necessary. rsc.org

Polymeric Materials Development

This compound finds application in the development of polymeric materials. chemimpex.com While specific details on its direct role in polymerization are not extensively covered in the provided search results, phosphonium salts can be used in various capacities in polymer chemistry. For example, they can act as catalysts or be incorporated into polymer structures to impart specific properties. The synthesis of poly(phenylenes), for instance, has been achieved through the polymerization of 1-bromo-4-lithiobenzene using hexamethylphosphoramide (B148902) (HMPA), a process that involves organobromine compounds. dtic.mil Furthermore, the synthesis of conjugated polymers like poly(3-hexylthiophene) (P3HT) utilizes catalysts derived from nickel(II) bromide complexes, highlighting the relevance of bromide-containing compounds in polymer synthesis. researchgate.net

Surfactant Formulations

With its amphiphilic structure, comprising a hydrophilic phosphonium head and a hydrophobic hexyl tail, this compound can function as a surfactant. chemimpex.com Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid. Alkyltriphenylphosphonium bromides are a class of cationic surfactants. researchgate.net The properties of these surfactants, such as their critical micelle concentration (cmc), can be influenced by the length of the alkyl chain. researchgate.net These surfactants can be used to stabilize nanoparticles and in various formulations.

Electrochemistry

In the field of electrochemistry, this compound plays a role in the fabrication of electrochemical sensors. chemimpex.com These sensors are devices that detect specific analytes in a sample by measuring changes in electrical properties. The inclusion of compounds like this compound can enhance the sensitivity and selectivity of these sensors. chemimpex.com

For example, other cationic surfactants with similar structures, such as cetyltrimethylammonium bromide (CTAB), have been used to modify electrodes for the detection of various substances. mdpi.com CTAB can form a bilayer on the electrode surface, which enhances the electrochemical oxidation of the target analyte, leading to a more sensitive measurement. mdpi.com It is plausible that this compound could be employed in a similar fashion to improve the performance of electrochemical sensors for environmental and clinical analysis. chemimpex.com

Corrosion Inhibition Studies

This compound (HTPB) and its derivatives have emerged as a significant area of study in the field of corrosion prevention, particularly for mild steel in acidic environments. These quaternary phosphonium salts are recognized for their efficacy as corrosion inhibitors, a property attributed to their molecular structure and surface-active properties.

Investigation of HTPB and Derivatives as Corrosion Inhibitors

The effectiveness of HTPB and similar phosphonium compounds as corrosion inhibitors has been substantiated through various electrochemical techniques, including potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS). Research indicates that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.

The inhibition efficiency of these compounds is directly correlated with their concentration. For instance, studies on derivatives like Butyltriphenylphosphonium bromide (BuTPPB) have shown a significant decrease in corrosion rates with increasing inhibitor concentration. At a concentration of 10⁻⁷M, BuTPPB exhibited an inhibition efficiency of 94.5%, which increased to approximately 99% at 10⁻²M in a 0.5M H₂SO₄ solution. researchgate.net Similarly, (2-Hydroxyethyl) Triphenyl Phosphonium Bromide (HETPB) has been reported to achieve up to 98% efficiency in the concentration range of 1×10⁻² to 4×10⁻³ M for mild steel in 0.5 M sulfuric acid. researchgate.net

The general consensus from various studies is that the protective action of these inhibitors stems from the formation of a barrier film on the metal surface, which obstructs the aggressive ions in the acidic medium from reaching the surface. researchgate.netresearchgate.netresearchgate.net

Table 1: Inhibition Efficiency of Triphenylphosphonium Bromide Derivatives

| Inhibitor | Concentration (M) | Corrosive Medium | Metal | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|---|

| Butyltriphenylphosphonium bromide (BuTPPB) | 10⁻⁷ | 0.5M H₂SO₄ | Mild Steel | 94.5 | researchgate.net |

| Butyltriphenylphosphonium bromide (BuTPPB) | 10⁻² | 0.5M H₂SO₄ | Mild Steel | ~99 | researchgate.net |

| (2-Hydroxyethyl) Triphenyl Phosphonium Bromide (HETPB) | 1x10⁻² - 4x10⁻³ | 0.5M H₂SO₄ | Mild Steel | 98 | researchgate.net |

| Cetyltriphenylphosphonium bromide (CTPPB) | - | 0.5 M HCl | C-steel | High | researchgate.netelectrochemsci.org |

Adsorption Characteristics on Metal Surfaces

The mechanism of corrosion inhibition by HTPB and its derivatives is fundamentally linked to their adsorption onto the metal surface. This adsorption process is influenced by the nature of the metal, the corrosive environment, and the molecular structure of the inhibitor. The triphenylphosphonium cation, with its positively charged phosphorus atom and bulky phenyl groups, plays a crucial role in the adsorption process.

Studies have consistently shown that the adsorption of these phosphonium compounds on mild steel surfaces in acidic solutions conforms to the Langmuir adsorption isotherm. researchgate.netresearchgate.netresearchgate.net This model assumes the formation of a monolayer of the inhibitor on the metal surface. The adsorption process involves both physisorption and chemisorption. Physisorption occurs due to the electrostatic interaction between the positively charged phosphonium cation and the negatively charged metal surface (in the form of adsorbed anions like Cl⁻ or SO₄²⁻). Chemisorption, on the other hand, involves the sharing of electrons between the d-orbitals of the iron atoms and the lone pairs of electrons on the heteroatoms or the π-electrons of the aromatic rings in the inhibitor molecule. researchgate.net

The spontaneity of the adsorption process is indicated by the negative values of the Gibbs free energy of adsorption (ΔG°ads). For instance, in the study of HETPB, the negative ΔG°ads values confirmed the spontaneous adsorption of the inhibitor on the mild steel surface. researchgate.net

Table 2: Adsorption Parameters for Triphenylphosphonium Bromide Derivatives

| Inhibitor | Adsorption Isotherm | Metal | Corrosive Medium | Key Findings | Reference |

|---|---|---|---|---|---|

| Butyltriphenylphosphonium bromide (BuTPPB) | Langmuir | Mild Steel | 0.5M H₂SO₄ | Adsorption is the primary mechanism of inhibition. | researchgate.net |

| (2-Hydroxyethyl) Triphenyl Phosphonium Bromide (HETPB) | Langmuir | Mild Steel | 0.5M H₂SO₄ | Spontaneous adsorption confirmed by negative ΔG°ads. | researchgate.net |

| Cetyltriphenylphosphonium bromide (CTPPB) | Langmuir | C-steel | 0.5 M HCl | Adsorption forms a protective barrier film. | researchgate.netelectrochemsci.org |

Note: This table summarizes findings for derivatives of this compound based on available research.

Advanced Research and Mechanistic Investigations of Htpb

Computational Chemistry and Modeling Studies

Computational chemistry provides powerful tools to investigate the structure, properties, and reactivity of molecules like HTPB at an atomic level. These methods complement experimental studies by offering insights that are often difficult or impossible to obtain through experiments alone.

Density Functional Theory (DFT) has become a prominent computational method in quantum chemistry for studying the electronic structure of molecules. q-chem.com It offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. q-chem.comresearchgate.net

DFT calculations are used to determine various molecular properties, including:

Optimized Geometries: Finding the most stable three-dimensional arrangement of atoms in a molecule. grafiati.com

Vibrational Frequencies: Calculating the frequencies of molecular vibrations, which can be compared with experimental infrared (IR) and Raman spectra to confirm the structure of a molecule. nih.gov

Electronic Properties: Determining properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which are crucial for understanding chemical reactivity. researchgate.net The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, provides information about the molecule's stability and reactivity. nih.gov

Thermochemical Properties: Calculating thermodynamic parameters such as enthalpy and free energy of reaction. grafiati.com

For instance, DFT calculations at the B3LYP/6-311G(d,p) level of theory have been used to study the molecular structure, vibrational frequencies, and electronic properties of various organic compounds. grafiati.comnih.gov These calculations can help in assigning vibrational modes observed in experimental spectra and in understanding the charge distribution within a molecule through Mulliken charge analysis and molecular electrostatic potential (MEP) maps. researchgate.netnih.gov

| Computational Method | Basis Set | Properties Calculated | Reference |

| DFT (B3LYP) | 6-311G(d,p) | Optimized geometry, vibrational frequencies, HOMO-LUMO energies, MESP | grafiati.com, nih.gov |

| DFT (B3PW91) | 6-311+G(d,p) | Molecular structure, HOMO-LUMO analysis, electronic transitions, dipole moment | researchgate.net |

| TD-DFT | B3LYP/6-311G(d,p) | UV-vis spectra, electronic transitions | grafiati.com |

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), typically a protein. chemrevlett.commdpi.com This method is instrumental in drug discovery and in understanding enzyme-ligand interactions. nih.govnih.gov

The process involves:

Preparation of Receptor and Ligand: Generating the 3D structures of both the target protein and the ligand. nih.gov

Grid Generation: Defining the active site or binding pocket on the receptor where the ligand is expected to bind. nih.gov

Docking: Placing the ligand in the defined binding site in various conformations and orientations. chemrevlett.com

Scoring: Evaluating the binding affinity of each pose using a scoring function, which estimates the free energy of binding. mdpi.comnih.gov

Molecular docking simulations can reveal key interactions, such as hydrogen bonds and π-π stacking, between the ligand and the amino acid residues of the protein's active site. nih.gov These insights are crucial for understanding the mechanism of action of a compound and for designing new molecules with improved binding affinity and selectivity. nih.gov The stability of the predicted protein-ligand complex is often further validated using molecular dynamics (MD) simulations. nih.govnih.govresearchgate.net

| Simulation Type | Key Application | Information Gained | Reference |

| Molecular Docking | Predicting ligand-receptor binding | Binding affinity (docking score), binding pose, key interactions (H-bonds, etc.) | nih.gov, nih.gov, chemrevlett.com |

| Molecular Dynamics | Assessing complex stability | RMSD, RMSF, conformational changes over time | nih.gov, nih.gov, researchgate.net |

Computational models, particularly those based on DFT and molecular docking, are valuable for predicting the reactivity and selectivity of chemical reactions. By analyzing the electronic structure and steric properties of reactants and transition states, it is possible to rationalize and predict the outcome of a reaction. nih.gov

For example, 3D-QSAR (Quantitative Structure-Activity Relationship) studies, combined with molecular docking, can be used to build models that correlate the structural features of a series of compounds with their biological activity. nih.gov These models, often visualized as contour maps, can highlight regions where modifications to the molecular structure would likely lead to increased or decreased activity, thus guiding the design of more potent and selective compounds. nih.gov

The prediction of reactivity can also be informed by the analysis of frontier molecular orbitals (HOMO and LUMO). grafiati.com The energies and spatial distributions of these orbitals provide insights into the nucleophilic and electrophilic character of different parts of a molecule, helping to predict which sites are most likely to be involved in a chemical reaction. nih.gov

Structure-Activity Relationship (SAR) Studies

The catalytic efficacy of phosphonium (B103445) salts like hexyltriphenylphosphonium bromide (HTPB) is intricately linked to their molecular architecture. Structure-activity relationship (SAR) studies are pivotal in deciphering how modifications to the cation and anion components influence catalytic performance. These investigations provide a rational basis for designing more efficient and selective catalysts.

Correlating Molecular Structure with Catalytic Performance

Computational studies have further illuminated these relationships. For example, in phosphirenium ion-catalyzed hydrosilylation, electron-withdrawing substituents on the phenyl rings of the phosphonium cation were found to enhance catalytic efficiency. acs.org This is attributed to a reduced likelihood of forming off-cycle vinyl phosphine (B1218219) species and a lower propensity to regenerate the initial phosphirenium cation, thus favoring the desired catalytic pathway. acs.org Conversely, electron-donating substituents can render the catalysis less efficient. acs.org

Impact of Alkyl Chain Length on Activity

The length of the alkyl chain on the phosphonium cation is a critical determinant of its activity, particularly in applications where the phosphonium salt also functions as a phase-transfer catalyst or in systems where its amphiphilic nature is important. In the context of antimicrobial activity, which can be seen as a form of biological activity, a clear correlation between alkyl chain length and efficacy has been established. For instance, the bactericidal activity of alkyltrimethylphosphonium salts against S. aureus and Escherichia coli increases with increasing alkyl chain length. nih.gov Specifically, an octadecyl (C18) chain proved highly effective. nih.gov

However, this trend is not universal across all phosphonium salt structures. For dialkyldimethylphosphonium salts, an inverse relationship was observed, where bactericidal activity decreased as the alkyl chain length increased. nih.gov In a different study focusing on quaternary heteronium (B1210995) salts (QHSs), including alkyl-triphenylphosphonium salts, an optimal range for the alkyl side chain length was identified as being between C10 and C14 for antibacterial activity against S. aureus. mdpi.com This suggests that a balance of lipophilicity and steric factors is crucial for optimal performance. The glass transition temperatures of tetraalkylphosphonium ionic liquids were also found to decrease slightly with longer cationic alkyl chains. acs.org

Below is a data table summarizing the effect of alkyl chain length on the antimicrobial activity of phosphonium salts.

| Phosphonium Salt Type | Alkyl Chain Length | Effect on Antimicrobial Activity | Reference |

| Alkyltrimethylphosphonium salts | Increasing length (up to C18) | Increased bactericidal activity against S. aureus and E. coli | nih.gov |

| Dialkyldimethylphosphonium salts | Increasing length | Decreased bactericidal activity | nih.gov |

| Alkyl-triphenylphosphonium salts | C10 to C14 | Optimal antibacterial activity against S. aureus | mdpi.com |

Influence of Counterion and Substituents on Phosphonium Cation

The counterion, while often considered a spectator, can significantly influence the catalytic and physical properties of the phosphonium salt. The nature of the counterion can affect the solubility, stability, and even the electronic properties of the phosphonium cation through ion pairing effects. nih.gov For instance, in the context of phosphonium-based ionic liquids, the choice of anion can impact properties like viscosity and thermal stability. researchgate.net Halide anions, such as the bromide in HTPB, can sometimes lead to corrosion, prompting the exploration of non-halide alternatives. researchgate.net Theoretical studies have shown that the interaction energies between the cation and anion in phosphonium-based ionic liquids are slightly larger than in their ammonium (B1175870) analogues. researchgate.net

Substituents on the phenyl rings of the triphenylphosphonium moiety also play a crucial role. As mentioned earlier, electron-withdrawing groups can enhance catalytic activity in certain reactions by modulating the electronic character of the phosphorus center. acs.org Conversely, electron-donating groups can have the opposite effect. acs.org The introduction of methyl groups as substituents on the phosphorus atom has been shown to reduce the rate of photoinduced anion migration in phosphonium fluorophores, thereby improving their emission intensity. nih.gov

The following table provides a general overview of the influence of counterions and substituents on phosphonium cation properties.

| Molecular Feature | Influence on Phosphonium Salt Properties | Reference |

| Counterion | Affects solubility, thermal stability, and ion pairing. Halide anions can be corrosive. | researchgate.netnih.gov |

| Electron-withdrawing substituents on phenyl rings | Can enhance catalytic activity by modifying the electronic character of the phosphorus center. | acs.org |

| Electron-donating substituents on phenyl rings | Can decrease catalytic efficiency in certain reactions. | acs.org |

| Methyl substituents on phosphorus | Can alter photophysical properties, such as reducing the rate of anion migration in fluorophores. | nih.gov |

Spectroscopic Characterization in Mechanistic Studies

Spectroscopic techniques are indispensable tools for elucidating the intricate mechanisms of reactions involving HTPB and related phosphonium salts. They allow for the real-time monitoring of reactant consumption, product formation, and the detection of transient intermediates.

NMR Spectroscopy in Reaction Monitoring